1-Iodo-2-isocyanobenzene

Catalog No.
S677728
CAS No.
183209-25-8
M.F
C7H4IN
M. Wt
229.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodo-2-isocyanobenzene

CAS Number

183209-25-8

Product Name

1-Iodo-2-isocyanobenzene

IUPAC Name

1-iodo-2-isocyanobenzene

Molecular Formula

C7H4IN

Molecular Weight

229.02 g/mol

InChI

InChI=1S/C7H4IN/c1-9-7-5-3-2-4-6(7)8/h2-5H

InChI Key

LRVUESGQPSOZCA-UHFFFAOYSA-N

SMILES

[C-]#[N+]C1=CC=CC=C1I

Canonical SMILES

[C-]#[N+]C1=CC=CC=C1I

Application in Chemical Synthesis

1-Iodo-2-isocyanobenzene is used as a reagent in chemical synthesis . It’s involved in the preparation of nonexplosive cyclic hypervalent iodine (III) oxidants, which are efficient organocatalysts and reagents for various reactions . The oxidants are prepared using Oxone® in aqueous solution under mild conditions at room temperature . The resulting 2-iodosobenzoic acids (IBAs) can be used as precursors of other cyclic organoiodine (III) derivatives by the solvolytic derivatization of the hydroxy group under mild conditions of 80 °C or lower temperature . These sequential procedures selectively afford cyclic hypervalent iodine compounds in excellent yields without contamination by hazardous pentavalent iodine (III) compound .

Application in Material Science

1-Iodo-2-isocyanobenzene has been used in the synthesis of quinoline-based benzophosphole oxides . This is achieved through a radical cascade addition cyclization sequence using ortho-alkynylated aromatic phosphine oxides and various aryl isonitriles as radical acceptors . The process can be realized through a sustainable photochemical approach utilizing 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as an organic photocatalyst at room temperature . The resulting π-extended benzophosphole oxides exhibit interesting photophysical and electrochemical properties such as absorption in the visible region, emission, and reversible reduction at low potentials, making them promising for potential materials science applications .

1-Iodo-2-isocyanobenzene is an organoiodine compound characterized by the presence of an iodine atom at the first position and an isocyanobenzene group at the second position of the benzene ring. Its molecular formula is C7_7H4_4ClN, and it features a unique combination of functional groups that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. The compound exhibits a pale yellow to brown color and is typically used as an intermediate in the synthesis of more complex organic molecules.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling the compound.
  • As with most organic compounds, it is advisable to avoid inhalation, ingestion, and skin contact.
  • The presence of iodine suggests potential for skin and eye irritation.
  • Isocyanide compounds can be reactive and may decompose to release toxic gases.
Of Diazonium Salts - BYJU'S" class="citation ml-xs inline" data-state="closed" href="https://byjus.com/chemistry/reactions-diazonium-salts/" rel="nofollow noopener" target="_blank"> .
  • Isocyanide Reactivity: The isocyanide group can react with carbonyl compounds to form urea derivatives through multi-component reactions .
  • The synthesis of 1-iodo-2-isocyanobenzene can be achieved through various methods:

    • Direct Halogenation: The compound can be synthesized by halogenating 2-isocyanobenzene using iodine in the presence of a suitable solvent.
    • Multi-Step Synthesis: A common synthetic route involves starting from 2-nitroaniline, which can be converted to the corresponding diazonium salt followed by iodination and subsequent conversion to the isocyanide .
    • One-Pot Reactions: Recent advancements in synthetic methodologies have introduced one-pot multi-component reactions that simplify the synthesis process while enhancing yield .

    1-Iodo-2-isocyanobenzene has several applications, particularly in organic synthesis:

    • Intermediate in Drug Development: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
    • Ligand in Coordination Chemistry: The compound can act as a ligand in metal-catalyzed reactions, facilitating various transformations.
    • Material Science: It may be utilized in developing new materials with specific electronic or optical properties.

    Interaction studies involving 1-iodo-2-isocyanobenzene focus on its reactivity with biological targets and other chemical species. Investigations into its interactions with enzymes or receptors could reveal insights into its potential therapeutic applications. Additionally, studies exploring its behavior in complex mixtures may help understand its environmental impact and degradation pathways.

    Several compounds share structural similarities with 1-iodo-2-isocyanobenzene, allowing for comparative analysis:

    Compound NameStructure CharacteristicsUnique Features
    1-Iodo-4-isocyanobenzeneIodine at position 1, isocyanide at position 4Different position of isocyanide affects reactivity
    1-Iodo-2-nitrobenzeneIodine at position 1, nitro group at position 2Nitro group influences electronic properties
    2-Iodophenyl isocyanideIodine at position 2, isocyanide groupSimilar reactivity but different substitution pattern

    These compounds highlight the uniqueness of 1-iodo-2-isocyanobenzene due to its specific functional group positioning, which significantly influences its chemical behavior and potential applications.

    XLogP3

    2.5

    Dates

    Last modified: 08-15-2023

    Explore Compound Types